2-{4-(2-furylmethyl)-5-[(3-phenyl-2-propen-1-yl)thio]-4H-1,2,4-triazol-3-yl}pyrazine
Description
The compound 2-{4-(2-furylmethyl)-5-[(3-phenyl-2-propen-1-yl)thio]-4H-1,2,4-triazol-3-yl}pyrazine is a heterocyclic molecule featuring a pyrazine ring fused to a 1,2,4-triazole scaffold. The triazole ring is substituted at position 4 with a 2-furylmethyl group and at position 5 with a (3-phenyl-2-propen-1-yl)thio moiety. This structure combines aromatic and sulfur-containing substituents, which are common in bioactive molecules targeting enzymes or receptors.
Properties
IUPAC Name |
2-[4-(furan-2-ylmethyl)-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazol-3-yl]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5OS/c1-2-6-16(7-3-1)8-5-13-27-20-24-23-19(18-14-21-10-11-22-18)25(20)15-17-9-4-12-26-17/h1-12,14H,13,15H2/b8-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTOQABGERXWUIT-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCSC2=NN=C(N2CC3=CC=CO3)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CSC2=NN=C(N2CC3=CC=CO3)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the compound’s properties, comparisons are drawn with structurally related 1,2,4-triazole derivatives bearing pyrazine or pyridine rings and variable substituents. Key analogs include:
Table 1: Structural and Physical Properties of Comparable Compounds
Key Observations:
Substituent Effects on Bioactivity: The 2-furylmethyl group in the target compound (vs. phenyl or ethyl in analogs) may enhance π-π interactions with hydrophobic enzyme pockets, as seen in furan-containing derivatives with cytotoxic activity against melanoma cells (e.g., IC₅₀ values <10 µM in ) .
Heterocyclic Ring Influence :
- Pyrazine rings (target compound) vs. pyridine () alter electronic properties. Pyrazine’s electron-deficient nature may enhance binding to targets like kinases, as observed in pyrazine-triazole hybrids inhibiting leukotriene biosynthesis () .
Synthetic Yields and Stability :
- Compounds with bulky substituents (e.g., 4-iodobenzylthio in ) show lower yields (27%) due to steric hindrance during synthesis, whereas simpler groups (e.g., 4-fluorobenzylthio in ) achieve higher yields (64–86%) .
Thermal Stability :
- Melting points correlate with crystallinity; the target compound’s allylthio group may reduce symmetry, leading to lower melting points compared to rigid analogs like 5q (146–148°C, ) .
Research Findings and Functional Insights
- Cytotoxicity : Triazole-thioethers with aromatic substituents (e.g., 4-fluorobenzyl, ) exhibit selective cytotoxicity against cancer cells (e.g., MDA-MB-231 breast cancer, IC₅₀ = 8.2 µM) . The target compound’s allylthio group may further modulate selectivity by altering redox interactions.
- Synthetic Challenges : The target compound’s allylthio group may require optimized reaction conditions (e.g., reflux in acetic acid, ) to prevent polymerization during synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
